molecular formula C18H12Cl2N2O2S B2852476 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide CAS No. 391221-33-3

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide

Cat. No. B2852476
M. Wt: 391.27
InChI Key: POAQDOGNVOMBNG-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with an acetyl group, a phenyl group, and an amide group. The presence of these functional groups suggests that this compound may have interesting chemical properties1.



Synthesis Analysis

Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis for this compound. However, based on its structure, it’s likely that this compound could be synthesized through a series of reactions involving the formation of the thiazole ring, followed by various substitution reactions to introduce the acetyl, phenyl, and amide groups1.



Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the thiazole ring and the various substituents. The phenyl and acetyl groups may contribute to the overall stability of the molecule through resonance effects1.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the acetyl, phenyl, and amide groups suggests that this compound could participate in a variety of organic reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole ring and the various substituents. For example, the compound’s solubility, melting point, and boiling point would be affected by these structural features1.


Safety And Hazards

Without specific safety data, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound. However, as with any chemical compound, appropriate safety precautions should be taken when handling it1.


Future Directions

Given the lack of information available on this compound, future research could focus on elucidating its physical and chemical properties, potential uses, and safety profile1.


Please note that this analysis is based on general principles of organic chemistry and the limited information available. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed. I hope this information is helpful! If you have any other questions, feel free to ask.


properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O2S/c1-10(23)16-15(11-5-3-2-4-6-11)21-18(25-16)22-17(24)12-7-13(19)9-14(20)8-12/h2-9H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAQDOGNVOMBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide

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